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Compound of Interest

Compound Name: 18-Methylmestranol

CAS No.: 14009-70-2

Cat. No.: B195234

Get Quote

Executive Summary
This guide provides a technical comparison between Ethinylestradiol (EE), the gold-standard

synthetic estrogen used in contraception and hormone replacement, and 18-Methylmestranol,
a structural analog and prodrug.

The Core Distinction:

Ethinylestradiol (EE) is a direct-acting, high-potency estrogen receptor agonist.

18-Methylmestranol functions as a prodrug. It requires hepatic demethylation to become

active. Furthermore, it possesses an ethyl group at the C13 position (18-methyl homologue),

which distinguishes it from standard Mestranol.

Potency Verdict:Ethinylestradiol is significantly more potent in vivo. 18-Methylmestranol
exhibits reduced potency due to two compounding factors:

Metabolic Bottleneck: Incomplete conversion of the 3-methoxy ether to the active phenolic

hydroxyl group (approx. 50–70% efficiency).
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Steric Hindrance: The C13-ethyl substitution (18-methyl) in the active metabolite generally

reduces binding affinity for the Estrogen Receptor alpha (ER

) compared to the native C13-methyl found in EE.

Chemical & Structural Analysis[1][2]
To understand the potency disparity, we must first analyze the structural modifications.

Feature
Ethinylestradiol
(EE)

18-
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Chemical Name

17
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-diol
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--

C3 Position Free Hydroxyl (-OH)
Methoxy Ether (-OCH

)

Critical: The ether

renders the molecule

inactive at the

receptor until

metabolized.

C13 Position
Methyl (-CH

)

Ethyl (-CH

CH

)

Steric Factor: The

bulkier ethyl group

can interfere with the

ligand-binding domain

(LBD) of ER

.

Molecular Weight 296.4 g/mol ~324.5 g/mol
Affects lipophilicity

and tissue distribution.

Structural Visualization
The following diagram illustrates the structural relationship and the metabolic activation

pathway required for 18-Methylmestranol.
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Figure 1: Metabolic activation pathway of 18-Methylmestranol. The compound is

pharmacologically inert until the C3-methoxy group is cleaved.

Pharmacodynamics: Receptor Binding & Activation
Relative Binding Affinity (RBA)
Potency begins at the receptor. The Estrogen Receptor (ER) requires a phenolic hydroxyl

group at C3 for high-affinity hydrogen bonding with Glu353 and Arg394 in the ligand-binding

pocket.

Ethinylestradiol: Possesses the free C3-OH. RBA is approx. 100-190% of Estradiol (E2).

18-Methylmestranol: Possesses a C3-OCH

. RBA is < 2% of E2. It cannot effectively bind until metabolized.

Active Metabolite (18-Methyl-EE): Once demethylated, the 13-ethyl analog binds the ER.

However, SAR data indicates that increasing the C13 alkyl chain length (Methyl

Ethyl) creates steric clash within the hydrophobic pocket of the ER, typically reducing affinity
by 20–50% compared to the C13-methyl parent (EE).

The "Prodrug Penalty"
The conversion of Mestranol-type ethers to active estrogens is not 1:1.

Bioequivalence: Studies on Mestranol vs. EE show that 50

g of Mestranol is bioequivalent to roughly 35

g of EE.
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Conversion Efficiency: Only ~70% of the oral dose is successfully demethylated to the active

form. The remainder is excreted or metabolized via alternative pathways (e.g., hydroxylation)

that do not yield potent estrogens.

Experimental Protocols for Potency Comparison
To objectively verify the potency difference, researchers should employ a two-tiered approach:

In Vitro Receptor Binding (to assess affinity) and In Vivo Uterotrophic Assay (to assess

systemic potency including metabolism).

Protocol A: Competitive Radioligand Binding Assay (In
Vitro)
Objective: Determine the Relative Binding Affinity (RBA) of the compounds to recombinant

human ER

.

Preparation:

Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM DTT.

Ligand: [3H]-Estradiol (Specific activity ~80 Ci/mmol).

Receptor: Human recombinant ER

(commercial prep).

Incubation:

Incubate 1 nM [3H]-Estradiol with ER

preparation.

Add increasing concentrations (

to
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M) of the competitor: EE (Standard) vs. 18-Methylmestranol (Test) vs. 18-Methyl-EE
(Active Metabolite Reference).

Incubate at 4°C for 18 hours to reach equilibrium.

Separation:

Separate bound from free ligand using dextran-coated charcoal.

Centrifuge at 1000g for 10 mins.

Analysis:

Measure radioactivity in supernatant via Liquid Scintillation Counting (LSC).

Calculate IC

(concentration displacing 50% of specific binding).

RBA Calculation:

.

Expected Result:

EE: High RBA (~100-150%).

18-Methylmestranol: Negligible RBA (<1%).

18-Methyl-EE: Moderate/High RBA (~50-80% of EE).

Protocol B: The Allen-Doisy / Uterotrophic Assay (In
Vivo)
Objective: Measure the biological estrogenic potency, accounting for metabolic activation.

Animals: Immature female Wistar rats (21 days old) or ovariectomized adult mice.

Dosing Regimen:
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Groups (n=6): Vehicle Control, EE (0.01, 0.03, 0.1

g/day ), 18-Methylmestranol (0.03, 0.1, 0.3

g/day ).

Route: Oral Gavage (critical to assess the first-pass demethylation).

Duration: 3 consecutive days.

Endpoint:

Sacrifice animals 24 hours after last dose.

Excise and weigh the uterus (wet weight).

Data Analysis:

Plot Dose-Response Curve (Log Dose vs. Uterine Weight).

Calculate ED

(Effective Dose for 50% maximal response).

Self-Validating Check: If 18-Methylmestranol is administered subcutaneously (bypassing the

liver), its potency should drop significantly compared to oral administration, as hepatic CYP

enzymes are required for activation. EE potency should remain high via both routes.

Summary of Comparative Data
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Parameter Ethinylestradiol (EE) 18-Methylmestranol

Nature Active Drug Prodrug

ER

Affinity

High (

nM)
Very Low (Inactive)

Oral Bioavailability ~40-50% (due to conjugation)
Depends on demethylation

(~70% conversion)

Metabolic Requirement None for activity
Obligate O-Demethylation

(CYP2C9)

Potency Ratio (Oral) 1.0 (Reference) ~0.5 - 0.7

Half-Life 13-27 hours
~50 min (Parent); Active

metabolite ~24h

Mechanism of Action Diagram
The following graph details the cellular signaling pathway once the active metabolite is formed.
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Figure 2: Intracellular signaling pathway. Note that 18-Methylmestranol must first be

converted to the "Active Estrogen" outside the target cell (in the liver) to enter this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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